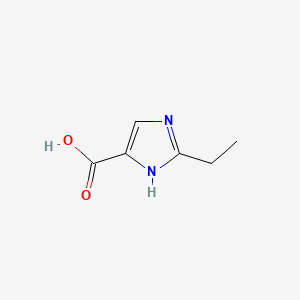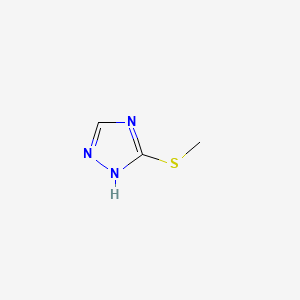
2-乙基-1H-咪唑-4-羧酸
描述
2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the fourth position of the imidazole ring. It is known for its versatility and utility in various scientific and industrial applications.
科学研究应用
2-Ethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of coordination polymers and functional materials.
作用机制
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Imidazole compounds generally interact with their targets through the nitrogen atoms in the imidazole ring . The interaction can lead to changes in the target’s function, which can result in the observed biological activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that imidazole compounds are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-1H-imidazole-4-carboxylic acid. For instance, the compound’s solubility in water and other polar solvents could be influenced by temperature and pH . Additionally, the compound’s stability and efficacy could be affected by storage conditions .
生化分析
Biochemical Properties
2-Ethyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming coordination complexes. It has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . The interactions of 2-Ethyl-1H-imidazole-4-carboxylic acid with enzymes and proteins can influence their activity and stability, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-Ethyl-1H-imidazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of cytochrome P450 enzymes by binding to the heme iron atom . This interaction can lead to changes in the metabolic pathways and the overall metabolic flux within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1H-imidazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 2-Ethyl-1H-imidazole-4-carboxylic acid is relatively stable under normal laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 2-Ethyl-1H-imidazole-4-carboxylic acid can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects. For example, high doses of 2-Ethyl-1H-imidazole-4-carboxylic acid have been associated with respiratory system toxicity . It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm.
Metabolic Pathways
2-Ethyl-1H-imidazole-4-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. The compound’s ability to bind to metal ions and form coordination complexes plays a significant role in its metabolic activity. These interactions can lead to changes in the levels of specific metabolites, affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-Ethyl-1H-imidazole-4-carboxylic acid within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of 2-Ethyl-1H-imidazole-4-carboxylic acid within different cellular compartments can affect its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 2-Ethyl-1H-imidazole-4-carboxylic acid is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Ethyl-1H-imidazole-4-carboxylic acid can influence its interactions with biomolecules and its overall activity. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of 2-Ethyl-1H-imidazole-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions: 2-Ethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazole alcohols or aldehydes.
Substitution: Alkylated or acylated imidazole derivatives.
相似化合物的比较
4-Imidazolecarboxylic acid: Similar structure but lacks the ethyl group at the second position.
1H-Imidazole-4-carboxylic acid: Lacks the ethyl group and has different substitution patterns.
Ethyl imidazole-4-carboxylate: An ester derivative with different chemical properties.
Uniqueness: 2-Ethyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its solubility in organic solvents.
属性
IUPAC Name |
2-ethyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUQHNTFFNDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233184 | |
| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-21-0 | |
| Record name | 2-Ethyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)







